(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride
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Overview
Description
(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a carbobenzyloxy (Cbz) protected amine group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is Factor B . Factor B is a positive regulator of the alternative complement pathway, where it activates C3 convertase and subsequently C5 convertase .
Mode of Action
The compound interacts with its target, Factor B, by binding to it . This binding regulates the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway .
Biochemical Pathways
The compound affects the alternative complement pathway . This pathway is of particular importance in conditions like paroxysmal nocturnal hemoglobinuria (PNH), where one of the disease hallmarks is the mutation of the PIGA gene . Due to this mutation, all progeny erythrocytes lack the glycosyl phosphatidylinositol–anchored proteins that normally protect blood cells against the alternative complement pathway .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both healthy volunteers and in patients with PNH, with and without concurrent anti-C5 treatment . The pharmacokinetics of the compound are similar in Japanese and White healthy volunteers .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis . This results in a reduction of the symptoms associated with conditions like PNH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as L-proline.
Protection of Amine Group: The amine group of L-proline is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions.
Formation of Pyrrolidine Ring: The protected L-proline undergoes cyclization to form the pyrrolidine ring.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or thioethers.
Scientific Research Applications
(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral compound with a hydroxyl group on the pyrrolidine ring.
(2S,4R)-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride: A diastereomer with different stereochemistry.
(2S,4S)-4-Phenylthio-L-proline hydrochloride: A compound with a phenylthio group instead of a hydroxymethyl group.
Uniqueness
(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from similar compounds.
Properties
IUPAC Name |
benzyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVANPPTBNGFRW-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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